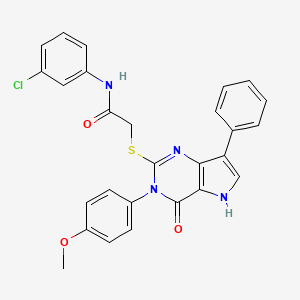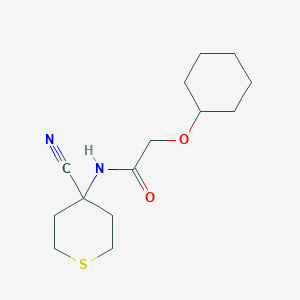
C27H21ClN4O3S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C27H21ClN4O3S, also known as Chloroquine, is a synthetic drug that was first developed in the 1930s. It is a member of the 4-aminoquinoline family and has been widely used as an antimalarial drug. In recent years, Chloroquine has gained attention for its potential use in treating other diseases, such as cancer and autoimmune disorders.
科学的研究の応用
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles (SiO₂ NPs), have emerged as powerful catalysts due to their unique physiochemical characteristics. The surface modification of SiO₂ NPs enhances their catalytic activity, making them suitable for various reactions. Researchers have explored C27H21ClN4O3S-modified SiO₂ NPs in organic transformations, oxidation reactions, and even asymmetric catalysis. These nanoparticles serve as efficient and recyclable catalysts, contributing to greener and more sustainable chemical processes .
Drug Delivery Systems
The surface functionalization of silica nanoparticles allows precise control over drug loading and release. C27H21ClN4O3S-modified silica carriers can encapsulate therapeutic agents, protecting them from degradation and ensuring targeted delivery. These nanoparticles exhibit excellent biocompatibility and can be tailored for specific tissues or cells. Researchers investigate their potential in cancer therapy, antimicrobial treatments, and personalized medicine .
Biomedical Applications
Silica-based materials find applications in biomedicine, including imaging, diagnostics, and tissue engineering. C27H21ClN4O3S-functionalized silica nanoparticles can be labeled with fluorescent dyes or radioisotopes for bioimaging. Additionally, their controlled release properties make them promising candidates for localized drug delivery in cancer treatment. Researchers continue to explore their safety, efficacy, and biodegradability .
Environmental Remediation
Silica-based nanomaterials play a crucial role in environmental cleanup. C27H21ClN4O3S-modified silica particles can adsorb heavy metals, organic pollutants, and dyes from contaminated water sources. Their large surface area and tunable surface chemistry enhance adsorption efficiency. Researchers investigate their use in wastewater treatment, soil remediation, and air purification .
Wastewater Treatment
Functionalized silica nanoparticles, including those containing C27H21ClN4O3S, offer novel solutions for treating industrial wastewater. Their adsorption capacity, stability, and ease of regeneration make them attractive adsorbents for removing pollutants. Researchers explore their application in treating heavy metal-contaminated water, textile industry effluents, and other industrial discharges .
Surface Modification Strategies
Understanding the impact of surface modification on silica nanoparticles is essential. Researchers study various strategies, such as functional groups, ligands, and coatings, to tailor the properties of C27H21ClN4O3S-functionalized silica surfaces. These modifications influence adsorption behavior, stability, and reactivity. Future research aims to optimize these strategies for specific applications .
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O3S/c1-35-21-12-10-20(11-13-21)32-26(34)25-24(22(15-29-25)17-6-3-2-4-7-17)31-27(32)36-16-23(33)30-19-9-5-8-18(28)14-19/h2-15,29H,16H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSPQTUDMQJSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C27H21ClN4O3S | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2496175.png)
![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)
![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)
![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)
![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)
![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)
![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)
